9-Epiblumenol B
Overview
Description
9-Epiblumenol B: is a sesquiterpenoid compound with the molecular formula C13H22O3 . It is a naturally occurring organic compound found in certain plants, such as the herbs of Rosa multiflora Thunb . The compound is characterized by its unique structure, which includes a cyclohexene ring with multiple hydroxyl groups and a butyl side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9-Epiblumenol B can be achieved through both natural extraction and synthetic chemical methods. The synthetic route typically involves the cyclization of appropriate precursors under controlled conditions to form the cyclohexene ring structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the leaves of Chimonanthus salicifolius. The extraction process includes repeated silica gel column chromatography to isolate and purify the compound. This method ensures high purity and yield of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 9-Epiblumenol B undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the cyclohexene ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
9-Epiblumenol B has significant applications in various fields of scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its unique structural properties and reactivity .
Biology:
- Investigated for its potential antioxidant and anti-inflammatory properties.
- Studied for its role in plant metabolism and defense mechanisms .
Medicine:
- Explored for its cytotoxic effects on certain cancer cells, making it a potential candidate for cancer therapy.
- Investigated for its antibacterial and antifungal activities .
Industry:
- Used in the development of natural product-based pharmaceuticals and nutraceuticals.
- Employed in the formulation of cosmetic products due to its antioxidant properties .
Mechanism of Action
The mechanism of action of 9-Epiblumenol B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cytotoxic Activity: this compound induces apoptosis in cancer cells by activating specific signaling pathways and disrupting cellular homeostasis.
Comparison with Similar Compounds
Blumenol C: Another sesquiterpenoid with similar structural features but different biological activities.
Dehydrovomifoliol: A related compound with distinct antioxidant and anti-inflammatory properties.
Vomifoliol: Shares structural similarities but has unique pharmacological effects.
Uniqueness of 9-Epiblumenol B:
Structural Features: The presence of multiple hydroxyl groups and a butyl side chain distinguishes it from other sesquiterpenoids.
Biological Activities: Its combination of antioxidant, anti-inflammatory, and cytotoxic activities makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOFGGNDZOPNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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